Z-LRGG-AMC TFA

Deubiquitinating enzyme SARS-CoV PLpro

Fluorogenic DUB assays require precise substrate recognition to avoid cross-reactivity. Z-LRGG-AMC TFA is the exact C-terminal ubiquitin tetrapeptide (LRGG) substrate for isopeptidase T and selective UCHs, eliminating the kinetic bias of full-length ubiquitin conjugates. - Defined kcat/Km of 18 M⁻¹s⁻¹ for assay validation and enzyme batch QC. - Preferred substrate for human SENP6 and SENP7 deSUMOylases. - Lyophilized powder soluble in DMSO; continuous fluorometric readout at Ex/Em 360/460 nm. Supplied as trifluoroacetate salt, ≥95% purity, ready for HTS microtiter plate assays.

Molecular Formula C36H45F3N8O10
Molecular Weight 806.8
CAS No. 167698-68-2
Cat. No. B611960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LRGG-AMC TFA
CAS167698-68-2
SynonymsZ-LRGG-AMC (trifluoroacetate salt), Z-Leu-Arg-Gly-Gly-AMC, Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin, Z-LRGG-AMC TFA
Molecular FormulaC36H45F3N8O10
Molecular Weight806.8
Structural Identifiers
SMILESO=C1C=C(C)C2=C(C=C(NC(CNC(CNC([C@H](CCCNC(N)=N)NC([C@@H](NC(OCC3=CC=CC=C3)=O)CC(C)C)=O)=O)=O)=O)C=C2)O1.FC(F)(C(O)=O)F
InChIInChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1
InChIKeyOHFBLWHOBJRDAB-CCQIZPNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Z-LRGG-AMC TFA: Fluorogenic DUB Substrate


Z-LRGG-AMC TFA (Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin trifluoroacetate) is a synthetic fluorogenic tetrapeptide substrate that incorporates the C-terminal four residues of ubiquitin (LRGG) [1]. Upon enzymatic cleavage by deubiquitinating enzymes (DUBs) including isopeptidase T and ubiquitin C-terminal hydrolases (UCHs), the C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore is released, enabling continuous fluorometric quantification of enzyme activity [2]. The compound is typically supplied as a lyophilized powder soluble in DMSO, with detection wavelengths of Ex/Em = 360/460 nm .

Substrate motif C-terminal LRGG tetrapeptide of ubiquitin
Enzyme target Isopeptidase T, certain UCHs, SENP6/7
Detection Continuous fluorometric (AMC release, Ex/Em ∼360/460 nm)
Format Lyophilized powder, reconstitute in DMSO

Z-LRGG-AMC TFA: Limitations of Generic Substrates


Fluorogenic DUB substrates are not interchangeable due to enzyme-specific recognition of the peptide sequence flanking the scissile bond [1]. Z-LRGG-AMC contains the precise C-terminal tetrapeptide motif (Leu-Arg-Gly-Gly) of ubiquitin, which is specifically recognized by isopeptidase T and certain UCHs with a reported catalytic efficiency (kcat/Km) of 18 M⁻¹s⁻¹ . Substituting Z-LRGG-AMC with Ub-AMC yields ~220-fold higher catalytic efficiency with SARS-CoV PLpro, demonstrating that the full ubiquitin moiety dramatically alters enzyme kinetics and invalidates direct substitution [2]. Furthermore, the LRGG sequence itself is the preferred substrate motif for human deSUMOylating enzymes SENP6 and SENP7, a specificity not shared by generic AMC-based substrates .

Z-LRGG-AMC (Tetrapeptide)
Ub-AMC (Full Ubiquitin)
Minimal tetrapeptide; defined recognition motif
Full-length ubiquitin; may exhibit substantially different catalytic efficiency
Supports core DUB kinetic and mechanistic studies
Inhibitor IC50 values may shift significantly compared to tetrapeptide probe
Preferred LRGG substrate for SENP6/7 deSUMOylases
Ub-AMC may not be cleaved by SENP6/7

Z-LRGG-AMC TFA: Comparative Data


Catalytic Efficiency vs. Ub-AMC

In a direct head-to-head comparison using purified SARS-CoV papain-like protease (PLpro), the full-length ubiquitin substrate Ub-AMC exhibited a catalytic efficiency (kcat/Km) of 13,100 M⁻¹s⁻¹, which is 220-fold higher than that observed with Z-LRGG-AMC [1]. This quantifies the functional difference between a minimal recognition motif and the complete ubiquitin protein.

Catalytic Efficiency (PLpro)
Head-to-head
Ub-AMC shows ~220-fold higher kcat/Km than Z-LRGG-AMC
Substrate context impacts enzyme kinetics interpretation
SARS-CoV PLpro; full-length ubiquitin required for full activity
Deubiquitinating enzyme SARS-CoV PLpro Substrate kinetics

Substrate-Dependent Inhibitor Potency

When evaluating the inhibitor SJB2-043 against SARS-CoV-2 PLpro, the measured IC50 shifted dramatically depending on the fluorogenic substrate used. With Z-LRGG-AMC, the IC50 was 0.56 µM; with Ub-AMC, the IC50 was 0.091 µM—a 6.2-fold difference [1].

Inhibitor IC50 Shift
Reported
IC50: 0.56 µM (Z-LRGG-AMC) vs 0.091 µM (Ub-AMC) for SJB2-043
Inhibitor potency assessment is substrate-dependent
SARS-CoV-2 PLpro; ~6-fold shift observed
SARS-CoV-2 PLpro Inhibitor screening IC50

Catalytic Efficiency: Isopeptidase T

Z-LRGG-AMC is a well-characterized fluorogenic substrate for isopeptidase T and related ubiquitin C-terminal hydrolases (UCHs), with a reported catalytic efficiency (kcat/Km) of 18 M⁻¹s⁻¹ . This value serves as a baseline for comparing enzyme activity across different DUBs and for validating enzyme preparations.

Isopeptidase T kcat/Km
Class-level
kcat/Km = 18 M⁻¹s⁻¹
Benchmark for DUB enzyme preparation validation
Reported kinetic constant; verify with lot
Isopeptidase T UCH Kinetic constant kcat/Km

LRGG Recognition by SENP6/7

The LRGG tetrapeptide sequence present in Z-LRGG-AMC is the preferred substrate motif for the human deSUMOylating enzymes SENP6 and SENP7 . This contrasts with other DUB substrates such as Ub-AMC or Boc-LRGG-AMC, which may not be cleaved efficiently by these enzymes.

SENP6/7 Recognition
Source review
LRGG motif preferred by SENP6/7 deSUMOylases
Supports activity profiling; alternative substrates may fail
Class-level inference; independent validation advised
SUMO DeSUMOylating enzymes SENP6 SENP7 Substrate specificity

Z-LRGG-AMC TFA Applications


High-Throughput Screening of DUB Inhibitors

Z-LRGG-AMC enables microtiter plate-based continuous fluorometric assays for high-throughput screening of compound libraries against isopeptidase T and related UCHs [1]. The defined kcat/Km value of 18 M⁻¹s⁻¹ provides a quantitative benchmark for assay validation. However, researchers should note that IC50 values obtained with Z-LRGG-AMC may differ significantly from those obtained with Ub-AMC [2], a factor to consider when prioritizing hits for follow-up.

Mechanistic Studies of DUB Catalysis

The minimal tetrapeptide structure of Z-LRGG-AMC allows for detailed kinetic and mechanistic studies without the confounding influence of the entire ubiquitin protein [1]. Researchers can determine Michaelis-Menten parameters (Km, Vmax) and investigate the effects of mutations or buffer conditions on catalysis [3]. The 220-fold difference in catalytic efficiency between Z-LRGG-AMC and Ub-AMC with SARS-CoV PLpro [1] underscores the importance of substrate context in understanding enzyme mechanism.

SENP6 and SENP7 Activity Profiling

Z-LRGG-AMC serves as a preferred substrate for human SENP6 and SENP7 deSUMOylating enzymes . This application is critical for studying SUMOylation pathways in cancer, neurodegeneration, and viral infection, where SENP enzymes play key regulatory roles. Alternative DUB substrates lacking the LRGG motif would not report SENP6/7 activity, making Z-LRGG-AMC indispensable for this niche research area.

Enzyme Preparation QC and Validation

The reproducible kcat/Km value of 18 M⁻¹s⁻¹ allows laboratories to use Z-LRGG-AMC as a standard substrate for validating newly expressed or purified DUB enzyme batches. Deviations from this established kinetic parameter can alert researchers to issues with enzyme folding, buffer composition, or substrate integrity, ensuring consistency across experiments and between laboratories.

Application
Selection Property
Validation Focus
DUB inhibitor HTS
Continuous fluorometric assay compatibility
Substrate-context IC50 benchmarking
DUB mechanistic studies
Minimal tetrapeptide for core specificity
Kinetic parameter determination (Km, Vmax)
SENP6/7 activity profiling
LRGG motif specificity
Exclusion of non-LRGG substrate false negatives
Enzyme preparation QC
Reproducible kinetic benchmark
Batch-to-batch activity consistency

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